molecular formula C10H6Cl2N2 B8650418 2-Chloro-3-(p-chlorophenyl)pyrazine CAS No. 88066-87-9

2-Chloro-3-(p-chlorophenyl)pyrazine

Cat. No. B8650418
M. Wt: 225.07 g/mol
InChI Key: CGYVYCUZKIYOAX-UHFFFAOYSA-N
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Patent
US04046763

Procedure details

2-Chloro-3-(p-chlorophenyl)pyrazine is prepared by the method of Karmas and Spoerri. (loc. cit.), using 3-(p-chlorophenyl)pyrazinol as the starting material. Starting with this material and using the procedures of Examples V, VI, IX, and XI, the products obtained are diethyl α-methyl-3-(p-chlorophenyl)pyrazinylmalonate, ethyl α-methyl-3-(p-chlorophenyl)pyrazineacetate, α-methyl-3-(p-chlorophenyl)pyrazineacetic acid, and α-methyl-3-(p-chlorophenyl)pyrazineacetamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
VI
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
IX
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
XI
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
diethyl α-methyl-3-(p-chlorophenyl)pyrazinylmalonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
ethyl α-methyl-3-(p-chlorophenyl)pyrazineacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
α-methyl-3-(p-chlorophenyl)pyrazineacetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
α-methyl-3-(p-chlorophenyl)pyrazineacetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:9](O)=[N:10][CH:11]=[CH:12][N:13]=2)=[CH:4][CH:3]=1.CC(C1C(C2C=CC([Cl:39])=CC=2)=NC=CN=1)(C(OCC)=O)C(OCC)=O.CC(C1C(C2C=CC(Cl)=CC=2)=NC=CN=1)C(OCC)=O.CC(C1C(C2C=CC(Cl)=CC=2)=NC=CN=1)C(O)=O.CC(C1C(C2C=CC(Cl)=CC=2)=NC=CN=1)C(N)=O>>[Cl:39][C:9]1[C:8]([C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=2)=[N:13][CH:12]=[CH:11][N:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C=1C(=NC=CN1)O
Step Two
Name
VI
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
IX
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
XI
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
diethyl α-methyl-3-(p-chlorophenyl)pyrazinylmalonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)OCC)(C(=O)OCC)C1=NC=CN=C1C1=CC=C(C=C1)Cl
Step Six
Name
ethyl α-methyl-3-(p-chlorophenyl)pyrazineacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)OCC)C1=NC=CN=C1C1=CC=C(C=C1)Cl
Step Seven
Name
α-methyl-3-(p-chlorophenyl)pyrazineacetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)O)C1=NC=CN=C1C1=CC=C(C=C1)Cl
Step Eight
Name
α-methyl-3-(p-chlorophenyl)pyrazineacetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)N)C1=NC=CN=C1C1=CC=C(C=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the products obtained

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CN=C1C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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